molecular formula C12H11BrClIN2O B13840949 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole

4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole

Cat. No.: B13840949
M. Wt: 441.49 g/mol
InChI Key: YXHKLXCNVWOKQX-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole is a complex organic compound characterized by the presence of bromine, chlorine, and iodine atoms attached to an indazole ring system The oxan-2-YL group is a cyclic ether that further contributes to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the oxan-2-YL group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the halogen atoms, leading to the formation of new compounds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds.

Scientific Research Applications

4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-chloro-5-iodo-1H-indazole: Lacks the oxan-2-YL group.

    4-Bromo-6-chloro-1-(oxan-2-YL)-1H-indazole: Lacks the iodine atom.

    6-Chloro-5-iodo-1-(oxan-2-YL)-1H-indazole: Lacks the bromine atom.

Uniqueness

4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole is unique due to the combination of halogen atoms and the oxan-2-YL group

Properties

Molecular Formula

C12H11BrClIN2O

Molecular Weight

441.49 g/mol

IUPAC Name

4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H11BrClIN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(14)12(11)15/h5-6,10H,1-4H2

InChI Key

YXHKLXCNVWOKQX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)I)Cl

Origin of Product

United States

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